Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate

Description

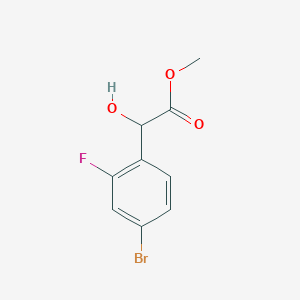

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate (C₉H₈BrFO₃) is a chiral ester derivative featuring a phenyl ring substituted with bromo (4-position) and fluoro (2-position) groups, along with a hydroxy and methyl ester group at the α-carbon. The hydroxy group enhances its reactivity in esterification or etherification reactions, while the halogen substituents influence electronic and steric properties .

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8,12H,1H3 |

InChI Key |

NGGBCBLMKRVSHF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Br)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 4-bromo-2-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacetate derivatives.

Scientific Research Applications

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, ester groups, or additional functional moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical and Reactivity Profiles

- Hydroxy Group Impact : The hydroxy group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to analogs like Methyl 2-(4-bromo-2-fluorophenyl)acetate . However, it may lead to racemization during purification, as observed in similar hydroxyacetate derivatives .

- Halogen Effects: The 4-bromo-2-fluoro substitution pattern enhances electrophilic aromatic substitution reactivity compared to 3-fluoro or non-halogenated analogs (e.g., Ethyl 2-(3-fluorophenyl)acetate, CAS 587-47-3) .

- Ester Group Variation : Ethyl esters (e.g., CAS 712-52-7) exhibit slower hydrolysis rates than methyl esters due to increased steric bulk .

Biological Activity

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate is an organic compound that has garnered attention in pharmacological and agricultural research due to its biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H8BrF O3 and a molecular weight of approximately 247.06 g/mol. It features a hydroxyacetate moiety attached to a phenyl ring that is substituted with bromine and fluorine atoms, which contribute to its unique chemical reactivity and stability. The compound typically appears as a colorless to yellow liquid with a boiling point of approximately 265.4°C at atmospheric pressure.

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for various applications:

- Pharmacological Potential : Compounds with similar structures have shown promise in drug development, particularly in targeting specific biological pathways. The presence of halogen substituents (bromine and fluorine) can enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.

- Agricultural Applications : The compound may be utilized in developing pesticides or herbicides due to its biological activity against certain pests and diseases.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific enzymes or receptors in biological systems. Interaction studies focus on:

- Binding Affinity : The compound's structural features allow it to bind effectively to target proteins, which can modulate their activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting potential roles in treating diseases or enhancing agricultural productivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-bromo-2-fluorobenzoate | C9H8BrF O2 | Lacks hydroxy group; used in different synthetic pathways |

| Methyl 3-bromo-4-fluorobenzoate | C9H8BrF O2 | Different position of bromine; alters reactivity |

| Ethyl 4-bromo-3-fluorobenzoate | C10H10BrF O2 | Ethyl instead of methyl; affects solubility and bioavailability |

The combination of both bromine and fluorine substituents alongside the hydroxyacetate moiety enhances the compound's stability and reactivity compared to these similar compounds.

Case Studies and Research Findings

- Pharmacological Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of enzyme inhibition, which is crucial for drug development. For instance, studies on fluorinated phenyl compounds have shown significant metabolic transformations when tested in vitro, indicating potential therapeutic applications .

- Agricultural Research : Preliminary studies suggest that this compound may exhibit herbicidal properties, making it a candidate for further exploration in agricultural chemistry. Its effectiveness against specific pests has been noted, warranting further field trials.

- Toxicological Assessments : Toxicity studies indicate that while the compound has beneficial applications, it also poses risks such as skin irritation and serious eye damage upon exposure. These findings emphasize the need for careful handling and formulation during application .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a precursor such as methyl 2-(2-fluorophenyl)-2-hydroxyacetate using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Dichloromethane or acetonitrile for solubility and stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to account for steric hindrance from the fluorine substituent.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy, δ ~170 ppm for carbonyl) and aryl substituents (¹⁹F NMR for fluorine environment, δ ~-110 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELXL () resolves stereochemistry. For example, the hydroxyacetate moiety shows hydrogen bonding with the ester oxygen, confirmed via ORTEP-3 visualization .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~287 Da).

Q. What are the primary chemical reactivities of this compound in synthetic applications?

- Methodological Answer :

- Ester Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding the carboxylic acid derivative.

- Nucleophilic Substitution : Bromine at the 4-position reacts with amines (e.g., NH₃/EtOH) to form aryl amines .

- Oxidation : The hydroxy group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though competing ester hydrolysis requires pH control .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure refinement?

- Methodological Answer : Contradictions in thermal parameters or hydrogen bonding can be addressed using:

- SHELXL Constraints : Apply restraints for disordered atoms (e.g., fluorine-bromo positional disorder) .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized structures (using B3LYP/6-31G* basis sets) to validate geometry .

- Multi-software Validation : Cross-check with WinGX () for consistency in R-factors and electron density maps.

Q. What computational strategies predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with Lee-Yang-Parr (LYP) correlation functionals to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing fluoro group lowers LUMO energy, enhancing electrophilicity at the brominated aryl position .

- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy in reaction simulations (e.g., SNAr mechanisms).

Q. How can stereochemical outcomes in derivative synthesis be controlled?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP/Pd complexes for asymmetric Suzuki couplings of the bromoaryl group .

- Protecting Groups : Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) chloride to prevent racemization during nucleophilic substitutions .

Q. What in-vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4/CYP2D6) via fluorometric assays. Compare IC₅₀ values with analogs (e.g., methyl 2-bromo-2-(4-chlorophenyl)acetate, IC₅₀ = 12 µM ).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting EC₅₀ differences attributed to halogen electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.